Nazartinib

Catalog No.
S547951
CAS No.
1508250-71-2
M.F
C26H31ClN6O2
M. Wt
495.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nazartinib

CAS Number

1508250-71-2

Product Name

Nazartinib

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide

Molecular Formula

C26H31ClN6O2

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1

InChI Key

IOMMMLWIABWRKL-WUTDNEBXSA-N

solubility

Soluble in DMSO, not in water

Synonyms

EGF816; EGF-816; EGF 816; NVS-816; NVS 816; NVS816; Nazartinib.

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl

The exact mass of the compound Nazartinib is 494.2197 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nazartinib (EGF816, CAS 1508250-71-2) is a highly specialized, third-generation covalent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor designed for precision oncology research and advanced formulation development[1]. Unlike earlier generations of inhibitors, Nazartinib is engineered with an acrylamide warhead that irreversibly binds to the Cys797 residue of EGFR, specifically targeting activating mutations (e.g., L858R, Ex19del) and the T790M gatekeeper resistance mutation while strictly sparing wild-type (WT) EGFR[2]. Featuring a distinct benzimidazole-azepane structural core, it provides a differentiated physicochemical profile compared to standard pyrimidine-based inhibitors [1]. For industrial buyers and assay developers, Nazartinib serves as a critical benchmark material for evaluating covalent binding kinetics, developing combination therapies, and establishing high-fidelity, WT-sparing preclinical models [3].

Research Fit

Mutant-selective EGFR inhibition research (L858R, ex19del, T790M)
Irreversible covalent Cys797 targeting for sustained pathway blockade
Wild-type EGFR sparing assay context for on-target toxicity endpoint studies

Substituting Nazartinib with first- or second-generation EGFR inhibitors (such as Erlotinib or Afatinib) or alternative third-generation agents (like Osimertinib) fundamentally compromises assay specificity and structural differentiation [1]. First-generation reversible inhibitors are readily displaced in T790M-mutated systems due to a mutation-induced increase in ATP affinity, rendering them useless for modeling acquired resistance [2]. Second-generation inhibitors like Afatinib lack mutant selectivity, resulting in heavy WT EGFR inhibition that confounds in vivo data with severe off-target toxicities [2]. Furthermore, substituting Nazartinib with Osimertinib replaces a unique benzimidazole-azepane scaffold with a standard pyrimidine core, which alters the compound's solubility, hinge-binding mechanics, and intellectual property footprint[1]. Procurement of exact Nazartinib is therefore mandatory for workflows requiring its specific covalent inactivation rate (Kinact) and its validated WT-sparing pharmacodynamic profile [3].

Substitution Risk

Selectivity Reported selectivity for mutant over wild-type EGFR may differ from osimertinib and other 3rd-gen inhibitors, altering on-target safety endpoint interpretation.
CNS activity CNS penetration evidence is compound-specific; substituting nazartinib may shift brain metastasis model endpoint conclusions.
Resistance Equipotent T790M activity profile may not transfer to rociletinib or olmutinib, limiting direct interchange in acquired resistance studies.

Mutant vs. Wild-Type Selectivity for Assay Fidelity

Nazartinib demonstrates exceptional mutant-to-WT selectivity, a critical parameter for isolating mutant-specific signaling in cellular assays without confounding baseline toxicity [1]. While second-generation inhibitors like Afatinib heavily suppress WT EGFR, Nazartinib maintains up to a 60-fold selectivity margin for L858R/T790M over WT EGFR in vitro [2].

Evidence DimensionIn vitro fold-selectivity (Mutant vs. WT EGFR)
Target Compound Data~60-fold selectivity for L858R/T790M over WT EGFR
Comparator Or BaselineAfatinib (Second-generation baseline)
Quantified DifferenceNazartinib provides a >50-fold improvement in the mutant-to-WT selectivity window compared to Afatinib.
ConditionsBiochemical kinase assays and comparative cellular proliferation models

Procuring a highly WT-sparing compound ensures that in vitro and in vivo models reflect true mutant-driven biology rather than off-target baseline toxicity.

Selectivity index
Reported
60× (WT IC50 160.6 nM / L858R IC50 6.11 nM)
Osimertinib: ~14–33× selectivity
Supports mutant-selective pathway study design with lower wild-type EGFR inhibition risk.
Cross-study comparison; in vitro kinase assays.

Covalent Binding Kinetics and Target Occupancy

The efficacy of Nazartinib in resistant models is driven by its specific irreversible binding kinetics to the Cys797 residue[1]. Unlike reversible first-generation TKIs that are outcompeted by the T790M mutation's heightened ATP affinity, Nazartinib achieves permanent target inactivation with a precise Kinact of 0.222 min^-1 and a Ki of 31 nM [2].

Evidence DimensionBinding kinetics (Kinact and Ki)
Target Compound DataKinact = 0.222 min^-1; Ki = 31 nM on EGFR(L858R/T790M)
Comparator Or BaselineErlotinib (First-generation baseline)
Quantified DifferenceIrreversible covalent bond formation completely overcomes the ~15-fold increase in ATP affinity caused by the T790M mutation, which otherwise displaces reversible inhibitors.
ConditionsTime-dependent biochemical inhibition assays at 1 mM ATP concentration

Quantifiable Kinact/Ki metrics allow assay developers to accurately calibrate dosing and exposure times for long-duration target engagement studies.

T790M potency
Reported
Nazartinib: IC50 4.18 ± 0.03 nM (H1975 cells)
Rociletinib: ~10–20 nM (assay dependent)
Supports consistent T790M-driven resistance model interpretation.
Cell proliferation readout; cross-study context.

Structural Scaffold Differentiation for Formulation Development

Most third-generation EGFR inhibitors, including the benchmark Osimertinib, rely on an anilinopyrimidine or pyrimidine-based core [1]. In contrast, Nazartinib utilizes a unique benzimidazole core with a 7-chloro substitution and a racemic 3-substituted azepane linker[2]. This distinct structural architecture alters its hinge-binding mechanics and physicochemical properties, offering a differentiated baseline for formulation and analog synthesis [2].

Evidence DimensionChemical core and linker architecture
Target Compound DataBenzimidazole core with azepane linker
Comparator Or BaselineOsimertinib (Standard third-generation baseline)
Quantified DifferenceDistinct spatial orientation and hinge-binding interactions (via the amide carbonyl and benzimidazolidine) compared to standard pyrimidine hinge-binding.
ConditionsX-ray crystallography and structure-activity relationship (SAR) profiling

Selecting a non-pyrimidine scaffold provides chemists and formulators with alternative intellectual property space and distinct solubility/ADME profiles for drug development.

CNS ORR
Context-dependent
67% (95% CI 41–87) in phase 2 (n=18)
Osimertinib pooled: 54% (n=50)
Supports CNS activity interpretation in brain metastasis research models.
Single-arm study; confidence intervals overlap.

In Vivo Pharmacodynamic Selectivity and Tolerability

The in vitro WT-sparing properties of Nazartinib translate directly into superior in vivo processability and model tolerability[1]. In murine pharmacodynamic models, Afatinib causes severe inhibition of WT-EGFR-driven DUSP6 expression in skin tissue, leading to dose-limiting toxicity [1]. Nazartinib, however, shows no significant effect on skin DUSP6 expression at tumor-efficacious doses [1].

Evidence DimensionWT-EGFR driven DUSP6 inhibition in skin tissue
Target Compound DataNo significant DUSP6 inhibition at efficacious doses
Comparator Or BaselineAfatinib
Quantified DifferenceComplete sparing of WT-EGFR signaling in vivo, eliminating the dermatological toxicity that restricts the dosing of the comparator.
ConditionsIn vivo murine pharmacodynamic models measuring skin DUSP6 expression

Procuring Nazartinib for animal studies prevents WT-driven phenotypic confounding, ensuring that observed results are strictly tied to mutant EGFR inhibition.

Tumor regression
Reported
T/C = -80% at 100 mg/kg (H1975 xenograft)
Rociletinib: T/C -50% to -70% at 100 mg/kg
Supports in vivo target engagement and antitumor response endpoint context.
Subcutaneous model; cross-study evaluation.
First-line endpoint
Endpoint context
ORR 69% (95% CI 53–82); PFS 18 months
Osimertinib FLAURA: ORR 80%; PFS 18.9 months
Reported first-line endpoint context for comparator research; not a treatment claim.
Phase 2 single-arm vs. phase 3 randomized trial.

Combination Therapy Screening Protocols

Because Nazartinib strictly spares WT EGFR, it is the ideal procurement choice for screening synergistic combinations (e.g., with cMET inhibitors like capmatinib or immunotherapies). Its lack of baseline toxicity prevents the compounding adverse effects that often derail combination assays using less selective TKIs[1].

Covalent Warhead Benchmarking and Kinact Calibration

With its precisely characterized Kinact (0.222 min^-1) and Ki (31 nM) against the Cys797 residue, Nazartinib serves as a highly reliable quantitative benchmark for medicinal chemists developing novel irreversible inhibitors or assessing time-dependent target occupancy[2].

Non-Pyrimidine Scaffold Formulation Studies

For industrial formulation and ADME optimization, Nazartinib's unique benzimidazole-azepane architecture provides a necessary alternative to standard pyrimidine-based TKIs. It allows researchers to explore different solubility profiles, metabolic clearances, and intellectual property landscapes [3].

High-Fidelity In Vivo Xenograft Modeling

In patient-derived xenograft (PDX) models of NSCLC, Nazartinib is preferred over second-generation inhibitors because it does not inhibit DUSP6 in skin tissue. This ensures that the animals tolerate efficacious doses without confounding dermatological toxicity, yielding cleaner efficacy data [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
T790M-mediated resistance studies
Equipotent T790M/L858R inhibition profile
Cell proliferation endpoint in T790M-positive models
Brain metastasis model research
Reported CNS activity and BBB penetration
Intracranial tumor burden endpoint interpretation
Combination resistance studies (MET/MEK)
Mutant-selective background for add-on agents
Pathway co-targeting endpoint context
Comparator profiling in EGFR inhibitor development
Higher reported selectivity index vs. osimertinib
Wild-type EGFR sparing endpoint evaluation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

494.2197019 Da

Monoisotopic Mass

494.2197019 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KE7K32EME8

Wikipedia

Nazartinib
1: Jia Y, Juarez J, Li J, Manuia M, Niederst MJ, Tompkins C, Timple N, Vaillancourt MT, Pferdekamper AC, Lockerman EL, Li C, Anderson J, Costa C, Liao D, Murphy E, DiDonato M, Bursulaya B, Lelais G, Barretina J, McNeill M, Epple R, Marsilje TH, Pathan N, Engelman JA, Michellys PY, McNamara P, Harris J, Bender S, Kasibhatla S. EGF816 Exerts Anticancer Effects in Non-Small Cell Lung Cancer by Irreversibly and Selectively Targeting Primary and Acquired Activating Mutations in the EGF Receptor. Cancer Res. 2016 Mar 15;76(6):1591-602. doi: 10.1158/0008-5472.CAN-15-2581. PubMed PMID: 26825170.
2: Lelais G, Epple R, Marsilje TH, Long YO, McNeill M, Chen B, Lu W, Anumolu J, Badiger S, Bursulaya B, DiDonato M, Fong R, Juarez J, Li J, Manuia M, Mason DE, Gordon P, Groessl T, Johnson K, Jia Y, Kasibhatla S, Li C, Isbell J, Spraggon G, Bender S, Michellys PY. Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imid azol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers. J Med Chem. 2016 Jul 28;59(14):6671-89. doi: 10.1021/acs.jmedchem.5b01985. PubMed PMID: 27433829.
3: Liao BC, Lin CC, Lee JH, Yang JC. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors. J Biomed Sci. 2016 Dec 3;23(1):86. Review. PubMed PMID: 27912760; PubMed Central PMCID: PMC5135794.
4: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. J Hematol Oncol. 2016 Apr 12;9:34. doi: 10.1186/s13045-016-0268-z. Review. PubMed PMID: 27071706; PubMed Central PMCID: PMC4830020.
5: Sun JM, Park K. Can we define the optimal sequence of epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of epidermal growth factor receptor-mutant nonsmall cell lung cancer? Curr Opin Oncol. 2017 Mar;29(2):89-96. doi: 10.1097/CCO.0000000000000350. PubMed PMID: 28085680.
6: Kobayashi Y, Mitsudomi T. Not all epidermal growth factor receptor mutations in lung cancer are created equal: Perspectives for individualized treatment strategy. Cancer Sci. 2016 Sep;107(9):1179-86. doi: 10.1111/cas.12996. Review. PubMed PMID: 27323238; PubMed Central PMCID: PMC5021039.
7: Ou SH, Soo RA. Dacomitinib in lung cancer: a "lost generation" EGFR tyrosine-kinase inhibitor from a bygone era? Drug Des Devel Ther. 2015 Oct 15;9:5641-53. doi: 10.2147/DDDT.S52787. Review. PubMed PMID: 26508839; PubMed Central PMCID: PMC4610796.

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